Cas no 2138393-19-6 (N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide is a structurally unique sulfonamide derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. This compound's bicyclic framework enhances conformational stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The methanesulfonamide moiety provides strong electrophilic character, facilitating selective modifications or interactions with biological targets. Its compact, sp³-rich structure is advantageous for improving pharmacokinetic properties, such as solubility and metabolic stability, in small-molecule therapeutics. The compound's synthetic versatility allows for further functionalization at the azabicyclic core or sulfonamide group, enabling tailored applications in inhibitor design or probe development. Researchers may find utility in its balanced lipophilicity and potential for CNS penetration.
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide structure
2138393-19-6 structure
Product name:N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
CAS No:2138393-19-6
MF:C7H14N2O2S
Molecular Weight:190.263260364532
CID:6482204
PubChem ID:165841787

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-713600
    • N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
    • 2138393-19-6
    • インチ: 1S/C7H14N2O2S/c1-12(10,11)9-4-7-5-2-8-3-6(5)7/h5-9H,2-4H2,1H3
    • InChIKey: GCGXTOWVHSVIMF-UHFFFAOYSA-N
    • SMILES: S(C)(NCC1C2CNCC21)(=O)=O

計算された属性

  • 精确分子量: 190.07759887g/mol
  • 同位素质量: 190.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.8
  • トポロジー分子極性表面積: 66.6Ų

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-713600-0.5g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
2138393-19-6 95.0%
0.5g
$1014.0 2025-03-12
Enamine
EN300-713600-2.5g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
2138393-19-6 95.0%
2.5g
$2071.0 2025-03-12
Enamine
EN300-713600-10.0g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
2138393-19-6 95.0%
10.0g
$4545.0 2025-03-12
Enamine
EN300-713600-5.0g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
2138393-19-6 95.0%
5.0g
$3065.0 2025-03-12
Enamine
EN300-713600-0.25g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
2138393-19-6 95.0%
0.25g
$972.0 2025-03-12
Enamine
EN300-713600-0.05g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
2138393-19-6 95.0%
0.05g
$888.0 2025-03-12
Enamine
EN300-713600-0.1g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
2138393-19-6 95.0%
0.1g
$930.0 2025-03-12
Enamine
EN300-713600-1.0g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide
2138393-19-6 95.0%
1.0g
$1057.0 2025-03-12

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide 関連文献

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamideに関する追加情報

Introduction to N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide (CAS No: 2138393-19-6)

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide is a sophisticated organic compound characterized by its intricate bicyclic structure and functional groups. This compound, identified by the CAS number 2138393-19-6, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of a nitrogen-containing heterocycle and a methanesulfonamide moiety makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The compound's structure consists of a bicyclic framework, specifically a 3-azabicyclo[3.1.0]hexane core, which is appended with a methyl group and a methanesulfonamide substituent. This architecture imparts distinct steric and electronic properties that can influence its interactions with biological targets. The nitrogen atom in the azabicyclo ring is particularly noteworthy, as it can serve as a hydrogen bond acceptor or participate in coordination interactions, enhancing the compound's potential utility in biochemical applications.

In recent years, there has been growing interest in the development of novel scaffolds that combine structural complexity with favorable pharmacokinetic properties. The bicyclic system in N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide aligns well with this trend, offering a versatile platform for medicinal chemists to explore new chemical space. The compound's unique structural motif has been hypothesized to contribute to its potential binding affinity for various biological targets, including enzymes and receptors involved in therapeutic pathways.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The methanesulfonamide group is a well-known pharmacophore found in numerous approved drugs, known for its ability to enhance solubility and metabolic stability. When incorporated into a bicyclic scaffold like that of N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide, it may confer additional advantages such as improved bioavailability and reduced toxicity.

The synthesis of this compound represents a significant achievement in organic chemistry, demonstrating the ability to construct complex molecular frameworks with high precision. Advanced synthetic methodologies have been employed to achieve the desired stereochemistry and functionalization, underscoring the compound's synthetic challenge and innovation value. These synthetic strategies not only contribute to the accessibility of the compound for further research but also highlight the broader capabilities of modern chemical synthesis.

Evidence from preclinical studies suggests that N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide exhibits promising biological activity across multiple disease indications. For instance, preliminary data indicate that it may interact with specific enzymes implicated in inflammation and pain signaling pathways, making it a potential candidate for therapeutic intervention in conditions such as arthritis or neuropathic pain.

The compound's potential is further bolstered by its favorable pharmacokinetic profile, which includes good solubility in both aqueous and lipid environments, facilitating its absorption and distribution within the body. Additionally, preliminary toxicology studies have shown that it exhibits low systemic toxicity at relevant doses, suggesting its safety for further development into clinical candidates.

In conclusion, N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide (CAS No: 2138393-19-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its development underscores the importance of innovative molecular design in addressing complex diseases and highlights the ongoing efforts within the scientific community to discover new therapeutic agents.

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